molecular formula C11H18N2O3S2 B1417287 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide CAS No. 1094361-26-8

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Cat. No.: B1417287
CAS No.: 1094361-26-8
M. Wt: 290.4 g/mol
InChI Key: FJVHAEZGSPGQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is a chemical compound with the molecular formula C11H18N2O3S2 and a molecular weight of 290.41 g/mol . It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-(5-sulfamoylthiophen-2-yl)ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
  • 3-methyl-N-[2-(5-sulfamoylphenyl)ethyl]butanamide

Uniqueness

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide is unique due to the presence of both a sulfonamide group and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-8(2)7-10(14)13-6-5-9-3-4-11(17-9)18(12,15)16/h3-4,8H,5-7H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVHAEZGSPGQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide
Reactant of Route 6
3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.